molecular formula C13H13N3O2 B1279894 3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER CAS No. 874338-90-6

3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER

Cat. No.: B1279894
CAS No.: 874338-90-6
M. Wt: 243.26 g/mol
InChI Key: FHLKSWUAONZQMA-UHFFFAOYSA-N
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Description

3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER is a compound that features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a benzoate ester group makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-4-2-3-9(7-10)8-11-5-6-12(14)16-15-11/h2-7H,8H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLKSWUAONZQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469378
Record name Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874338-90-6
Record name Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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